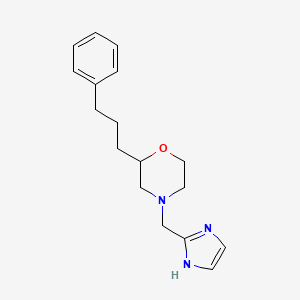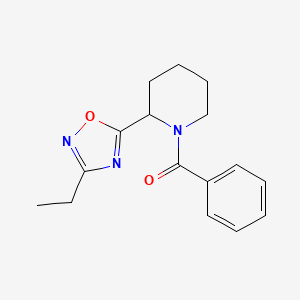
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine
Descripción general
Descripción
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine, also known as VUF-10166, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that regulates the release of various neurotransmitters in the brain. VUF-10166 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor regulates the release of various neurotransmitters such as dopamine, acetylcholine, and histamine itself. By blocking the H3 receptor, 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine increases the release of these neurotransmitters, which leads to improved cognitive function, memory, and attention.
Biochemical and physiological effects:
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and histamine in various regions of the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects contribute to the cognitive-enhancing and neuroprotective properties of 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. It also has good bioavailability and can easily penetrate the blood-brain barrier, which makes it suitable for studying the effects of histamine H3 receptor antagonism in the brain. However, one of the limitations of 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the research on 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine. One direction is to study its effects in animal models of other neurological and psychiatric disorders such as depression, anxiety, and addiction. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Furthermore, the development of more potent and selective H3 receptor antagonists based on the structure of 4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine could lead to the discovery of new drugs for the treatment of various brain disorders.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models of these disorders.
Propiedades
IUPAC Name |
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-5-15(6-3-1)7-4-8-16-13-20(11-12-21-16)14-17-18-9-10-19-17/h1-3,5-6,9-10,16H,4,7-8,11-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOJDZJEEREYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-2-ylmethyl)-2-(3-phenylpropyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,3-dimethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3811782.png)
![2-{2-[5-(1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3811789.png)
![3-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B3811792.png)
![3-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol](/img/structure/B3811798.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3811805.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3811819.png)
![4-methyl-2-{2-oxo-2-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B3811829.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811839.png)
![4-(4-{4-[(2,2-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}piperidin-1-yl)pyrimidin-2-amine](/img/structure/B3811840.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B3811845.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3811861.png)
![1-{2-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B3811870.png)
![3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3811889.png)